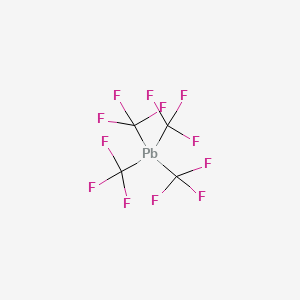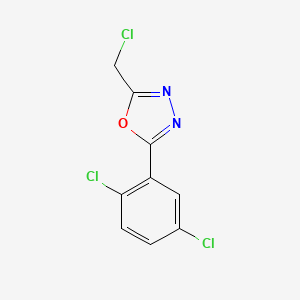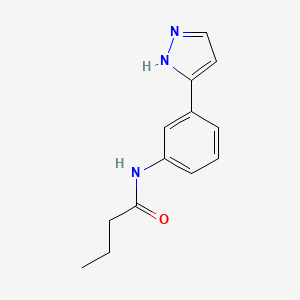
N-(3-(1H-pyrazol-3-yl)phenyl)butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(1H-pyrazol-3-yl)phenyl)butyramide is a compound that features a pyrazole ring attached to a phenyl group, which is further connected to a butyramide moiety. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-pyrazol-3-yl)phenyl)butyramide typically involves the formation of the pyrazole ring followed by its attachment to the phenyl group and subsequent addition of the butyramide moiety. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones to form the pyrazole ring . This is followed by a coupling reaction with a phenyl halide under basic conditions to attach the phenyl group. Finally, the butyramide moiety is introduced through an amidation reaction using butyric acid or its derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization and coupling steps, as well as the use of more efficient catalysts and reagents to improve yield and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(1H-pyrazol-3-yl)phenyl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amide or alcohol derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
N-(3-(1H-pyrazol-3-yl)phenyl)butyramide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of N-(3-(1H-pyrazol-3-yl)phenyl)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The phenyl and butyramide groups can further enhance binding affinity and specificity through hydrophobic interactions and additional hydrogen bonding .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-(1-methyl-1H-pyrazol-3-yl)phenyl)-N’-phenylurea: Similar structure but with a urea moiety instead of butyramide.
3-(1-Phenyl-1H-pyrazol-4-yl)propanoic acid: Similar pyrazole and phenyl groups but with a propanoic acid moiety.
Uniqueness
N-(3-(1H-pyrazol-3-yl)phenyl)butyramide is unique due to its specific combination of the pyrazole ring, phenyl group, and butyramide moiety, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
1210963-10-2 |
|---|---|
Formule moléculaire |
C13H15N3O |
Poids moléculaire |
229.28 g/mol |
Nom IUPAC |
N-[3-(1H-pyrazol-5-yl)phenyl]butanamide |
InChI |
InChI=1S/C13H15N3O/c1-2-4-13(17)15-11-6-3-5-10(9-11)12-7-8-14-16-12/h3,5-9H,2,4H2,1H3,(H,14,16)(H,15,17) |
Clé InChI |
QNQNAAJYFSCESI-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC1=CC=CC(=C1)C2=CC=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



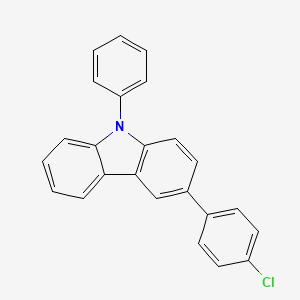
![5,5-Dimethyl-3-[2-(morpholin-4-yl)ethyl]oxolan-2-one](/img/structure/B14133769.png)
![3-(Thiophen-3-yl)benzo[b]thiophene](/img/structure/B14133779.png)
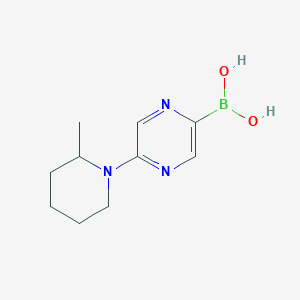
![3-[4-(Trifluoromethyl)phenoxy]propan-1-ol](/img/structure/B14133802.png)
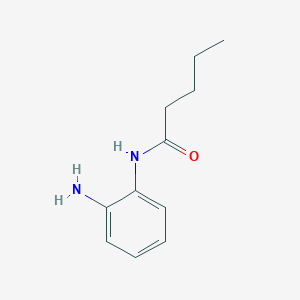

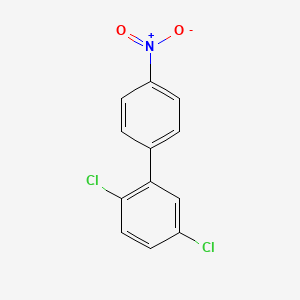


![3-{[5,6-dimethyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-ol](/img/structure/B14133824.png)
